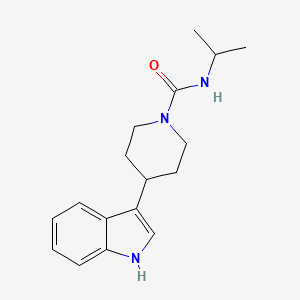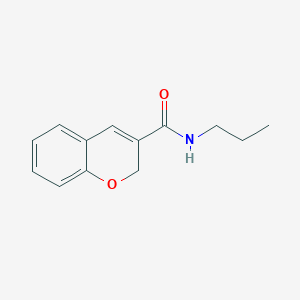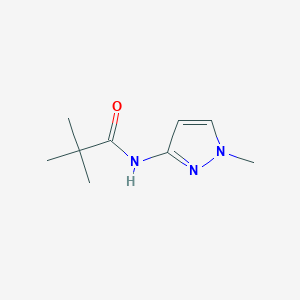
1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one, also known as Bz-423, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. Bz-423 was first synthesized in 2004 by researchers at the University of Michigan and has since been the subject of numerous studies investigating its mechanism of action and potential uses.
Mechanism of Action
1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one works by targeting and modulating the activity of the mitochondrial F1F0-ATP synthase, which is responsible for generating ATP, the energy currency of cells. 1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one binds to a specific subunit of the ATP synthase, known as subunit OSCP, leading to the disruption of the ATP synthase complex and the induction of apoptosis in targeted cells.
Biochemical and Physiological Effects
1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis in targeted cells, the modulation of mitochondrial function, and the inhibition of autoreactive T cells. 1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one has also been found to have anti-inflammatory properties and may have applications in the treatment of inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one is its ability to selectively target and eliminate specific cell types, making it a potentially powerful tool for research and therapy. However, 1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one has also been found to have cytotoxic effects on non-targeted cells, which may limit its usefulness in certain applications. Additionally, the complex mechanism of action of 1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one and its effects on mitochondrial function make it a challenging compound to study and understand.
Future Directions
There are several potential future directions for research on 1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one. One area of interest is the development of more targeted and specific derivatives of 1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one that can eliminate autoreactive T cells without affecting healthy cells. Another potential direction is the investigation of the neuroprotective effects of 1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one and its potential applications in the treatment of neurodegenerative disorders. Finally, further research is needed to fully understand the complex mechanism of action of 1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one and its effects on mitochondrial function.
Synthesis Methods
The synthesis of 1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one involves a multistep process that begins with the reaction of 2-aminophenol with phosgene to form 2-isocyanatophenol. This is then reacted with 2-aminobenzoxazole to form the intermediate compound, which is further reacted with ethyl chloroformate to produce 1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one.
Scientific Research Applications
1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one has been shown to have a range of potential therapeutic applications, including the treatment of autoimmune diseases, cancer, and neurodegenerative disorders. Studies have shown that 1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one can selectively target and eliminate autoreactive T cells, which are involved in the development of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. 1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, 1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one has been shown to have neuroprotective effects and may have applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-11-5-7-15(8-6-13-11)12-14-9-3-1-2-4-10(9)17-12/h1-4H,5-8H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXAYZOIGRJADV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCNC1=O)C2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(3-fluoroanilino)-2-oxoethyl]-N-methyl-4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B7474215.png)









![1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7474294.png)